

Potential Biological Activities of (-)-Dihydrocarveol: An In-depth Technical Guide

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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B1210190

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrocarveol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including mint species. As a derivative of carveol, this chiral molecule has garnered interest for its potential biological activities and therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological effects of **(-)-Dihydrocarveol**, with a focus on its antimicrobial, antioxidant, anti-inflammatory, insecticidal, and neuroprotective properties. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O	[1]
Molecular Weight	154.25 g/mol	[1]
Appearance	Colorless liquid	[2]
Odor	Minty, anise, and green	[2]
Density	0.926 g/mL at 20 °C	[1]
Refractive Index	n ₂₀ /D 1.476-1.479	[1]
Optical Activity	[α] ₂₀ /D -20±1°, neat	[1]
CAS Number	20549-47-7	[1]

Antimicrobial Activity

(-)-Dihydrocarveol has demonstrated potential as an antimicrobial agent, exhibiting both antibacterial and antifungal properties.

Quantitative Data

While specific data for pure **(-)-Dihydrocarveol** is limited in publicly available literature, a study on a Dihydrocarveol-rich essential oil (DHL-EO) provides some insight into its potential efficacy.

Microorganism	Type	MIC (mg/mL)
Staphylococcus aureus ATCC 29213 (MSSA)	Gram-positive bacteria	12.5
Staphylococcus aureus ATCC 43300 (MRSA)	Gram-positive bacteria	12.5
Candida parapsilosis RSKK 994	Fungus (Yeast)	0.78
Candida parapsilosis ATCC 22019	Fungus (Yeast)	3.12
Candida krusei RSKK 3016	Fungus (Yeast)	3.12

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Table 1: Minimum Inhibitory Concentration (MIC) of a Dihydrocarveol-rich essential oil against various microorganisms[3].

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of a compound is commonly determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- Preparation of Microbial Inoculum:
 - Bacterial or fungal strains are cultured on appropriate agar plates.
 - Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria and $1-5 \times 10^6$ CFU/mL for yeast).

- The inoculum is further diluted in the test medium to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Test Compound Dilutions:
 - A stock solution of **(-)-Dihydrocarveol** is prepared in a suitable solvent (e.g., DMSO).
 - Serial two-fold dilutions of the compound are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculation and Incubation:
 - The prepared microbial inoculum is added to each well containing the diluted test compound.
 - Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
 - The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
- Determination of MIC:
 - The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity

(-)-Dihydrocarveol is reported to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various chronic diseases.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

- Preparation of Reagents:

- A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
- Various concentrations of **(-)-Dihydrocarveol** are prepared in a suitable solvent.
- Assay Procedure:
 - A specific volume of the DPPH solution is mixed with different concentrations of the test compound in a 96-well plate or cuvettes.
 - The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
 - The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation of Scavenging Activity:
 - The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$
 - The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS^{•+}).

- Preparation of ABTS^{•+} Solution:
 - ABTS stock solution (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS^{•+} radical.
 - The ABTS^{•+} solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

- Assay Procedure:
 - Different concentrations of **(-)-Dihydrocarveol** are added to the diluted ABTS•+ solution.
 - The mixture is incubated for a specific time (e.g., 6 minutes).
 - The absorbance is measured at 734 nm.
- Calculation of Scavenging Activity:
 - The percentage of inhibition is calculated similarly to the DPPH assay.
 - The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

(-)-Dihydrocarveol has been noted for its potential anti-inflammatory effects. A key mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production in activated macrophages.

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-Stimulated Murine Macrophages (RAW 264.7)

This in vitro assay assesses the ability of a compound to reduce the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

- Cell Culture and Seeding:
 - RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
 - Cells are seeded into 96-well plates at a specific density (e.g., 1×10^5 cells/well) and allowed to adhere overnight.
- Treatment and Stimulation:
 - The cells are pre-treated with various non-toxic concentrations of **(-)-Dihydrocarveol** for a specific duration (e.g., 1 hour).

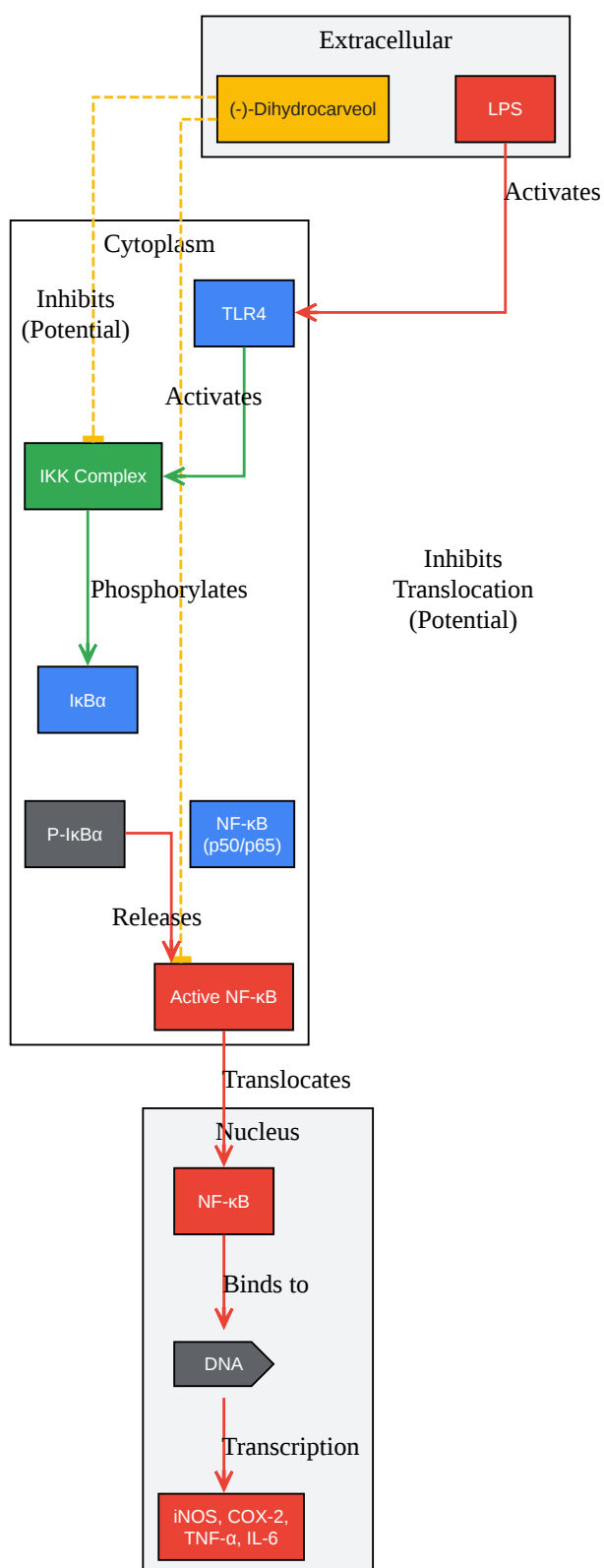
- Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells.
- Control wells (untreated, LPS only, and compound only) are included.
- Nitrite Quantification (Griess Assay):
 - After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
 - The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.
 - The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite.
- Calculation of Inhibition:
 - The percentage of NO production inhibition is calculated.
 - The IC50 value for NO inhibition is determined.

Potential Signaling Pathways

While specific studies on **(-)-Dihydrocarveol** are limited, related monoterpenes have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory compounds.

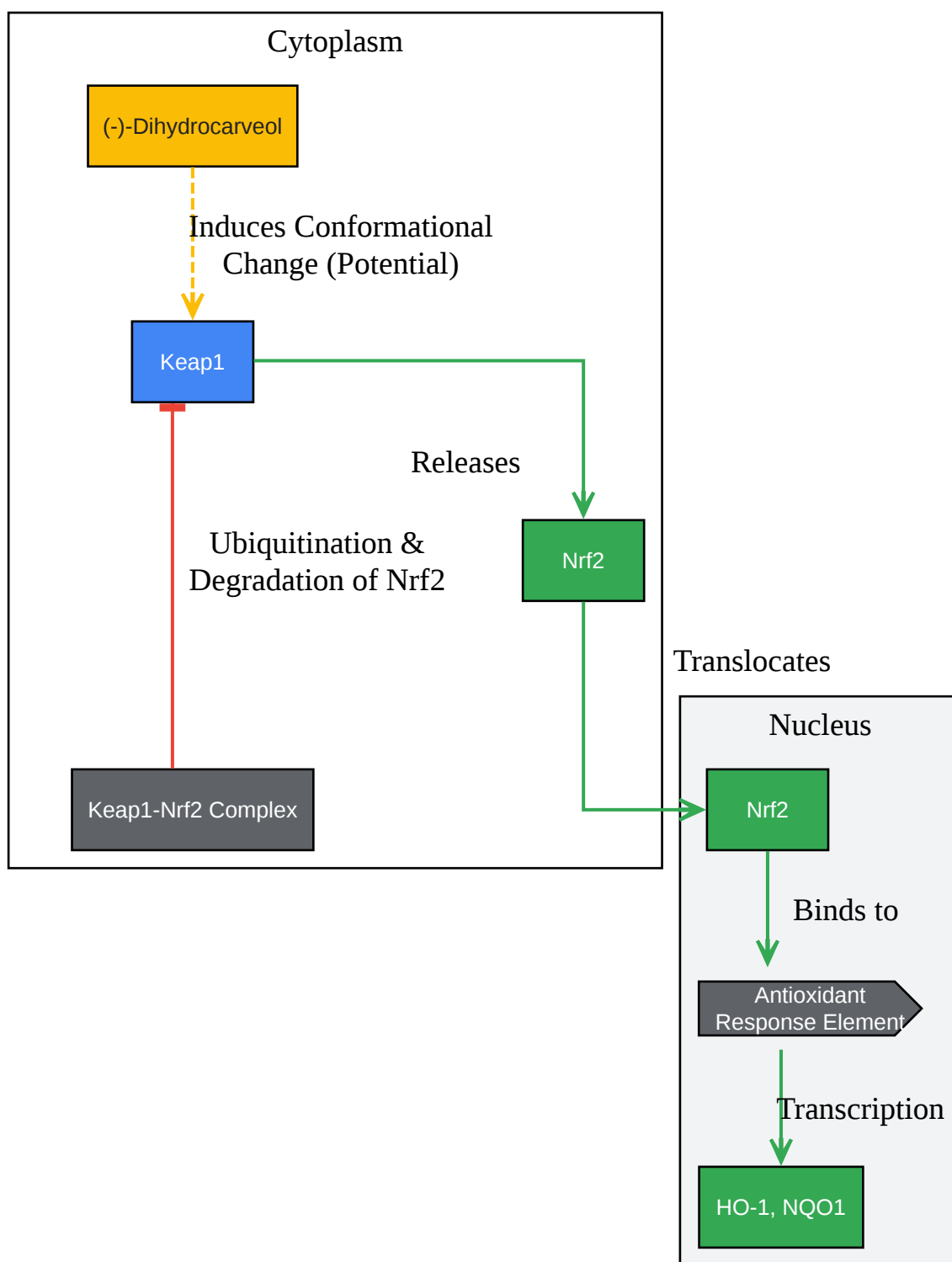


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Potential Inhibition of the NF-κB Pathway

Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway

The Nrf2 pathway is a key regulator of the antioxidant response. Its activation can lead to the expression of antioxidant and cytoprotective genes, which can indirectly contribute to anti-inflammatory effects.



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Potential Activation of the Nrf2 Pathway

Insecticidal and Acaricidal Activity

(-)-Dihydrocarveol has been investigated for its potential as a natural insecticide and acaricide.

Experimental Protocols

Contact Toxicity and Fumigant Toxicity Bioassays

These assays are used to determine the lethal dose (LD50) or lethal concentration (LC50) of a compound against target pests.

- Test Organisms:
 - Common insect pests such as *Spodoptera litura* (tobacco cutworm) or mites like *Tetranychus urticae* (two-spotted spider mite) are used.
- Contact Toxicity Assay (e.g., Leaf-dip bioassay):
 - Leaf discs of a suitable host plant are dipped in different concentrations of **(-)-Dihydrocarveol** dissolved in an appropriate solvent with a surfactant.
 - After air-drying, the treated leaf discs are placed in Petri dishes.
 - A known number of larvae or adult pests are introduced into each dish.
 - Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).
- Fumigant Toxicity Assay:
 - A filter paper treated with a specific amount of **(-)-Dihydrocarveol** is placed in a sealed container of a known volume.
 - A known number of pests are introduced into the container.
 - Mortality is recorded over time.
- Data Analysis:

- The LD50 or LC50 values are calculated using probit analysis.

Neuroprotective Effects

Preliminary research suggests that **(-)-Dihydrocarveol** may possess neuroprotective properties.

Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Human Neuroblastoma Cells

This cell-based assay is used to evaluate the ability of a compound to protect neuronal cells from damage induced by neurotoxins.

- Cell Culture and Differentiation:
 - SH-SY5Y cells are cultured and often differentiated into a more mature neuronal phenotype using agents like retinoic acid.
- Induction of Neurotoxicity:
 - Differentiated cells are exposed to a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) to mimic Parkinson's disease, or amyloid-beta (A β) peptides to model Alzheimer's disease.
- Treatment:
 - Cells are co-treated or pre-treated with various concentrations of **(-)-Dihydrocarveol**.
- Assessment of Neuroprotection:
 - Cell Viability: Measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
 - Oxidative Stress: Assessed by measuring intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.

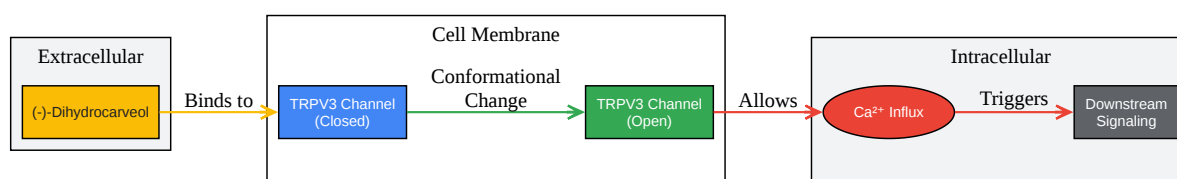
- Apoptosis: Evaluated by techniques such as TUNEL staining or by measuring the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, caspases).

TRPV3 Agonist Activity

(-)-Dihydrocarveol has been identified as a monoterpene agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel[4]. TRPV3 is a non-selective cation channel expressed in keratinocytes and sensory neurons, involved in temperature sensation, pain perception, and skin barrier function.

Mechanism of Action

As a TRPV3 agonist, **(-)-Dihydrocarveol** likely binds to the channel, inducing a conformational change that leads to channel opening and an influx of cations, primarily Ca^{2+} . This influx can trigger various downstream signaling events.



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Proposed Mechanism of TRPV3 Activation

Conclusion

(-)-Dihydrocarveol is a promising natural compound with a range of potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, insecticidal, and neuroprotective effects. Its activity as a TRPV3 agonist further highlights its potential for therapeutic applications, particularly in areas related to skin health and sensory perception. However, the available data, especially quantitative data for the pure (-)-enantiomer, is still limited. Further in-depth studies are required to fully elucidate the mechanisms of action, establish precise efficacy and safety profiles, and explore the full therapeutic potential of this

interesting monoterpenoid. This guide provides a foundational overview of the current knowledge and the experimental approaches that can be employed to further investigate the biological activities of **(-)-Dihydrocarveol**.

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References

- 1. Dihydrocarveol, (+-)- | C₁₀H₁₈O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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